molecular formula C12H12Cl2N2O2S B4212916 N-(3,5-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

N-(3,5-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Cat. No.: B4212916
M. Wt: 319.2 g/mol
InChI Key: STOJKQCUBMGMLA-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic compound characterized by a 3,5-dichlorophenyl group linked to an acetamide moiety, which is further substituted with a 3-oxothiomorpholin-2-yl heterocycle. The thiomorpholinone ring (a six-membered sulfur-containing ring with a ketone group) distinguishes it from oxygen-based morpholinone analogs.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2S/c13-7-3-8(14)5-9(4-7)16-11(17)6-10-12(18)15-1-2-19-10/h3-5,10H,1-2,6H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOJKQCUBMGMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C(=O)N1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Several analogs feature modifications to the halogenated phenyl group, which influence physicochemical properties and bioactivity:

  • N-(3,5-Dibromophenyl)-2-(4-hydroxyphenyl)acetamide (): Replacing chlorine with bromine increases molecular weight and lipophilicity. The dibromo analog exhibited a synthesis yield of 89.5%, suggesting efficient coupling reactions compared to lower yields (31.8%) for iodinated derivatives .
Table 1: Halogen-Substituted Analogs
Compound Halogen Substituents Molecular Formula Yield (%) Reference
N-(3,5-Dichlorophenyl)-target compound Cl, Cl C₁₂H₁₁Cl₂N₂O₂S N/A N/A
N-(3,5-Dibromophenyl) analog Br, Br C₁₈H₁₇Br₂NO₄ 89.5
N-(3-Bromo-5-Chlorophenyl) analog Br, Cl C₁₈H₁₇BrClNO₄ 58.2

Heterocyclic Modifications

The thiomorpholinone ring in the target compound is a key differentiator:

  • 2-(2-Oxo-Morpholin-3-yl)-N-(4-Isopropylphenyl)Acetamide (): Replacing sulfur with oxygen in the morpholinone ring reduces electron-withdrawing effects and alters solubility. The morpholinone analog demonstrated a 58% synthesis yield and distinct NMR shifts (δ 4.90 ppm for thiomorpholinone vs. δ 4.11 ppm for morpholinone) .
  • Benzotriazolyl-Substituted Analogs (): Compounds like 2-(Benzotriazol-1-yl)-N-[(3,5-dichlorophenyl)methyl]acetamide exhibit >95% purity and higher molecular weights (~450 Da) due to the benzotriazole moiety, which may enhance metabolic stability .
Table 2: Heterocyclic Comparisons
Compound Heterocycle Molecular Weight (Da) Purity (%) Reference
Target compound 3-Oxothiomorpholinyl ~326 (estimated) N/A N/A
Morpholinone analog 2-Oxo-Morpholinyl 347 (M+H) >95
Benzotriazolyl analog Benzotriazol-1-yl ~450 >95

Acetamide Side-Chain Variations

  • N-(3,5-Dichlorophenyl)-2-[(Phenylsulfonyl)Anilino]Acetamide (): Substituting the thiomorpholinyl group with a phenylsulfonylanilino side chain increases molecular weight (435.32 Da) and introduces sulfonamide functionality, which is associated with enhanced protein binding .

Research Findings and Implications

  • Synthetic Efficiency : Halogenated analogs with bromine or iodine show variable yields (31.8–89.5%), likely due to steric and electronic effects during coupling reactions .
  • Bioactivity Trends: Thiomorpholinone and benzotriazolyl derivatives exhibit high purity (>95%), suggesting robustness in synthesis protocols . The thiomorpholinone’s sulfur atom may improve membrane permeability compared to oxygen-based morpholinones.
  • Structural Insights : The 3,5-dichlorophenyl group is a conserved feature across analogs, indicating its critical role in target engagement, possibly through hydrophobic or halogen-bonding interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

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